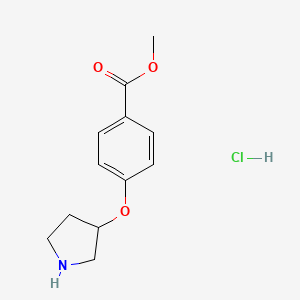

Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride

Description

Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride (CAS: 317358-47-7) is a benzoate ester derivative featuring a pyrrolidine ring linked via an oxygen atom at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₆ClNO₃, with a molecular weight of 257.71 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments. Pyrrolidine, a five-membered secondary amine ring, contributes to the molecule’s basicity and conformational flexibility, making it relevant in medicinal chemistry for interactions with biological targets.

Properties

IUPAC Name |

methyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCXKAWLTIIZIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic synthesis starting from suitable benzoate precursors. The key step is the formation of the ether linkage between the 3-pyrrolidinyloxy moiety and the 4-position of the methyl benzoate ring, followed by conversion to the hydrochloride salt for improved stability and solubility.

Stepwise Preparation Overview

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of methyl 4-hydroxybenzoate precursor | Commercially available or synthesized via esterification of 4-hydroxybenzoic acid | Starting material for ether formation |

| 2 | Synthesis of 3-pyrrolidinyloxy intermediate | Pyrrolidine reacted with suitable halogenated intermediates or via nucleophilic substitution | Ensures introduction of pyrrolidine ring |

| 3 | Coupling reaction to form methyl 4-(3-pyrrolidinyloxy)benzoate | Typically involves nucleophilic aromatic substitution or Williamson ether synthesis using methyl 4-hydroxybenzoate and 3-pyrrolidinyloxy derivative under basic conditions | Controlled temperature and solvent choice critical for selectivity |

| 4 | Conversion to hydrochloride salt | Treatment of free base with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) | Salt formation enhances compound stability and handling |

Detailed Synthetic Route

- Starting Materials: Methyl 4-hydroxybenzoate and 3-pyrrolidinol or its derivatives are the primary starting points.

- Ether Formation: The nucleophilic oxygen of the pyrrolidinyloxy group attacks the electrophilic carbon of the methyl 4-hydroxybenzoate under basic conditions (e.g., potassium carbonate or sodium hydride as base) to form the ether bond.

- Purification: The crude product is purified via recrystallization or chromatography to remove unreacted starting materials and side products.

- Salt Formation: The purified free base is dissolved in a suitable solvent and treated with hydrochloric acid gas or aqueous HCl to precipitate the hydrochloride salt, which is then filtered and dried.

Alternative Methods and Variations

- Solid Phase Synthesis: Although less common for this compound, solid-phase synthetic techniques have been explored for related pyrrolidinyloxy derivatives, enabling rapid assembly and purification.

- Quaternization: The pyrrolidine nitrogen can be quaternized using alkyl halides (e.g., methyl chloride) to form quaternary ammonium salts if required for specific biological activity or solubility profiles.

- Salt Variants: Besides hydrochloride, other pharmaceutically acceptable acid addition salts (e.g., acetate, maleate, fumarate) can be prepared by reacting the free base with respective acids, tailoring solubility and bioavailability.

Research Findings and Data Summary

Purity and Yield

- Purity of synthesized this compound is typically above 95%, confirmed by chromatographic methods (HPLC) and spectroscopic analysis (NMR, MS).

- Yields vary depending on reaction conditions but generally range between 60-85% for the coupling step.

Physicochemical Properties

| Property | Data |

|---|---|

| Molecular Formula | C12H16ClNO3 |

| Molecular Weight | 257.71 g/mol |

| IUPAC Name | methyl 4-(pyrrolidin-3-yloxy)benzoate hydrochloride |

| Melting Point | Not widely reported; typical for hydrochloride salts in the range of 150-180 °C |

| Solubility | Soluble in polar organic solvents and water (as hydrochloride salt) |

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of aromatic protons, ester methyl group, and characteristic pyrrolidine ring protons.

- Mass Spectrometry: Molecular ion peak at m/z 257.7 consistent with the hydrochloride salt.

- Elemental Analysis: Matches theoretical composition for C, H, N, and Cl.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Comments |

|---|---|---|

| Base for etherification | Potassium carbonate or sodium hydride | Ensures deprotonation of phenol for nucleophilic attack |

| Solvent | DMF, DMSO, or acetone | Polar aprotic solvents favor ether formation |

| Temperature | 50-100 °C | Controlled to optimize reaction rate and minimize side reactions |

| Reaction Time | 6-24 hours | Dependent on scale and reagent purity |

| Salt formation | HCl gas or aqueous HCl in ethanol | Precipitates hydrochloride salt for isolation |

| Purification | Recrystallization or column chromatography | Essential for removing impurities |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can be employed under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride exhibit antimicrobial properties against several bacterial strains. This compound could potentially be developed into a therapeutic agent for treating infections caused by resistant bacteria.

Neurological Implications

The compound's structure suggests potential applications in neurological disorders. Compounds containing pyrrolidine structures are often studied for their effects on neurotransmitter systems. This compound may influence cholinergic pathways, making it a candidate for research into treatments for conditions such as Alzheimer's disease and other cognitive impairments .

Modulation of Cholesterol Metabolism

This compound has been explored for its role in modulating cholesterol levels and related metabolic pathways. It has potential therapeutic implications for metabolic syndrome and associated disorders, including obesity and diabetes. Studies suggest that this compound may help regulate nuclear receptor activity involved in cholesterol transport and metabolism .

Cosmetic Formulations

The compound's properties also make it suitable for use in cosmetic formulations. Its effectiveness as a moisturizing agent has been investigated, showing promise in enhancing skin hydration and sensory attributes of topical products . The application of experimental design techniques in formulation development has allowed researchers to optimize the inclusion of this compound in cosmetic products, improving their stability and efficacy.

Comparative Analysis of Related Compounds

To understand the versatility of this compound, a comparison with structurally similar compounds can provide insights into variations in biological activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride | Contains an ethyl group instead of a methyl group | Potentially different solubility properties |

| Methyl 2-(3-pyrrolidinyloxy)methylbenzoate | Different position of the pyrrolidine moiety | May exhibit varying biological activity |

| Methyl 4-(2-pyrrolidinyl)benzoate | Pyrrolidine at a different position | Different pharmacological profile |

This table illustrates how modifications to the chemical structure can lead to different pharmacological profiles and applications.

Case Studies

- Antimicrobial Efficacy : In vitro studies have demonstrated the effectiveness of this compound against specific bacterial strains, highlighting its potential as an antimicrobial agent.

- Cholesterol Modulation : Clinical trials assessing the impact of this compound on cholesterol levels have shown promising results, suggesting its utility in managing hyperlipidemia.

- Cosmetic Applications : Formulation studies have successfully incorporated this compound into creams and lotions, resulting in improved skin hydration and texture.

Mechanism of Action

The mechanism of action of Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

Ethyl 4-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride (CAS: 1185038-20-3)

- Molecular Formula: C₁₄H₂₀ClNO₃ (MW: 285.77 g/mol)

- Key Differences : Replaces the methyl ester with an ethyl group and introduces a methylene spacer between the pyrrolidine and the benzene ring.

Benzyl 4-(3-Pyrrolidinyloxy)benzoate Hydrochloride (CAS: 1220034-69-4)

- Molecular Formula: C₁₈H₂₀ClNO₃ (MW: 333.81 g/mol)

- Key Differences : Substitutes the methyl ester with a benzyl group.

- Impact : Enhanced lipophilicity and steric bulk, which may reduce solubility but improve membrane permeability. The benzyl group is prone to enzymatic hydrolysis, releasing the free acid in vivo .

Ring System Modifications

Methyl 4-(Piperidin-4-yl)benzoate Hydrochloride (CAS: 936130-82-4)

- Molecular Formula: C₁₃H₁₈ClNO₂ (MW: 255.74 g/mol)

- Key Differences : Replaces pyrrolidine (5-membered) with piperidine (6-membered).

- Impact: Piperidine’s larger ring size increases basicity (pKa ~11 vs.

Methyl 4-[(4-Piperidinyloxy)methyl]benzoate Hydrochloride (CAS: 1220034-19-4)

Functional Group Replacements

HDAC Inhibitors with Tetrazole Moieties

- Examples: II-5b: Methyl 4-({[(1-benzyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride (MW: ~400 g/mol) II-5c: Methyl 4-({[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride (MW: ~380 g/mol)

- Key Differences : Replace the pyrrolidinyloxy group with tetrazole-based capping groups.

- Impact : These compounds exhibit isoform-selective histone deacetylase (HDAC) inhibition, highlighting how structural changes redirect biological activity toward epigenetic targets .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Solubility (aq.) |

|---|---|---|---|

| Methyl 4-(3-pyrrolidinyloxy)benzoate HCl | 257.71 | 1.2 | High (HCl salt) |

| Ethyl analog (CAS 1185038-20-3) | 285.77 | 1.8 | Moderate |

| Benzyl analog (CAS 1220034-69-4) | 333.81 | 2.5 | Low |

| Piperidine analog (CAS 936130-82-4) | 255.74 | 1.0 | High |

*LogP values estimated using fragment-based methods.

Biological Activity

Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₆ClNO₃

- Molecular Weight : 257.71 g/mol

- CAS Number : 2514935-85-2

The compound features a benzoate moiety linked to a pyrrolidine ring, which is essential for its biological activity. Its specific structure allows for interactions with various biological targets, contributing to its pharmacological profile.

This compound acts primarily through the modulation of neurotransmitter release and synaptic transmission. The compound's mechanism involves:

- Binding to Receptors : It may interact with specific receptors or enzymes, influencing their activity.

- Modulation of Synaptic Transmission : The compound has been shown to affect both pre-synaptic and post-synaptic chemical transmission, which is crucial for treating disorders related to synaptic dysfunction .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Similar compounds have demonstrated effectiveness in inhibiting the growth of pathogens, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation by modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Neuropharmacological Effects

Given its structural similarity to other neuroactive compounds, this compound is being explored for its potential effects on the central nervous system. Its ability to influence neurotransmitter dynamics positions it as a candidate for further exploration in treating neurological disorders .

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound. Here are some key findings:

Q & A

Q. Q1. What are the common synthetic routes for preparing Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or multi-component reactions. For example, a derivative synthesis ( ) involves reacting methyl 4-hydroxybenzoate with β-chloroethylpyrrolidine hydrochloride in the presence of potassium carbonate in amyl acetate at 115–120°C for 4 hours. Purification includes aqueous washes to remove salts and recrystallization from solvents like ethyl acetate . Microwave-assisted methods () using reagents like benzyl isonitrile and trimethylsilyl azide can accelerate reactions, followed by filtration and solvent removal .

Q. Q2. What analytical techniques are used to confirm the identity and purity of this compound?

Methodological Answer:

- HPLC : Purity is assessed using reverse-phase HPLC with UV detection (e.g., ≥98% purity criteria, as in ) .

- NMR : H and C NMR verify structural integrity, with peaks corresponding to the pyrrolidinyloxy and benzoate moieties.

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]) and fragmentation pattern .

Q. Q3. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- PPE : Use gloves, lab coats, and safety goggles to avoid skin/eye contact () .

- Ventilation : Work in a fume hood to prevent inhalation of aerosols.

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions ().

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate interfacial reactions.

- Microwave Irradiation : Reduce reaction time from days to hours (e.g., 30-minute microwave cycles in ) .

- DoE (Design of Experiments) : Systematically vary temperature, stoichiometry, and solvent ratios to identify optimal conditions .

Q. Q5. How do researchers resolve contradictions between theoretical and observed spectroscopic data?

Methodological Answer:

- Cross-Validation : Compare NMR/HPLC data with structurally analogous compounds (e.g., methyl 4-(piperidin-4-yl)benzoate hydrochloride in ) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) .

- Crystallography : Resolve ambiguous peaks via X-ray diffraction (e.g., SHELX for small-molecule refinement, as in ) .

Q. Q6. What strategies are employed to study the compound’s structure-activity relationships (SAR) in medicinal chemistry?

Methodological Answer:

- Analog Synthesis : Modify the pyrrolidine ring (e.g., introduce methyl groups) or benzoate ester (e.g., fluorination) to assess bioactivity changes () .

- Docking Studies : Use software like AutoDock to predict binding affinity with target receptors (e.g., enzymes or GPCRs).

- Biological Assays : Test analogs in vitro for cytotoxicity or receptor inhibition, correlating results with structural modifications .

Q. Q7. How is X-ray crystallography applied to determine the compound’s solid-state structure?

Methodological Answer:

- Crystal Growth : Use slow evaporation from a solvent (e.g., ethanol/water mixtures) to obtain single crystals.

- Data Collection : Employ a diffractometer (Cu-Kα radiation) and refine data with SHELXL (). Challenges include resolving disorder in the pyrrolidine ring .

- Validation : Cross-check crystallographic data with computational models (e.g., Mercury CSD) .

Q. Q8. What advanced techniques are used to assess stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, monitoring decomposition via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition onset at ~200°C, as in ) .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months, analyzing purity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.